Lipophilicity Gain Over Non‑Methylated 7‑Chloro‑6‑azaindole
Introduction of a single methyl group at the 2‑position increases computed lipophilicity (XLogP3) from 1.9 for 7‑chloro‑1H‑pyrrolo[2,3‑c]pyridine to 2.3 for the target compound [1][2]. This 0.4 log unit shift corresponds to a ~2.5‑fold increase in octanol‑water partition coefficient, enhancing predicted membrane permeability without exceeding the Lipinski threshold [1][2].
| Evidence Dimension | XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 7-Chloro-1H-pyrrolo[2,3-c]pyridine: 1.9 |
| Quantified Difference | Δ = +0.4 log units (approx. 2.5× higher partition coefficient) |
| Conditions | PubChem computed XLogP3 (v3.0) |
Why This Matters
A ΔlogP of +0.4 can meaningfully alter cell permeability and off‑target binding, making the 2‑methylated derivative a distinct starting point for lead optimisation.
- [1] PubChem. 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine. Compound Summary CID 11542838. Accessed April 2026. View Source
- [2] PubChem. 7-Chloro-1H-pyrrolo[2,3-c]pyridine. Compound Summary CID 11435048. Accessed April 2026. View Source
